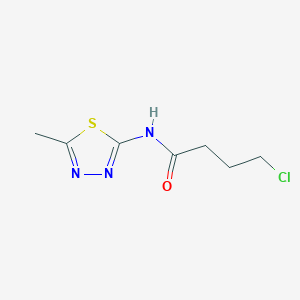
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Vue d'ensemble
Description
4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (4-CNMTB) is a synthetic organic compound that has recently been the subject of much scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to bind to metal ions, making them useful in a variety of applications. 4-CNMTB is of particular interest due to its ability to bind to copper ions, which makes it a potential agent in the treatment of copper-associated diseases.
Applications De Recherche Scientifique
Anticancer Activity
- Thiazole and 1,3,4-thiadiazole derivatives, related to the compound , have been explored for their anticancer activities. For instance, novel pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial Activity
- Derivatives of 1,3,4-thiadiazole, including compounds similar to 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, have been synthesized and shown to exhibit moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Fungicidal Activity
- Thiadiazole compounds have been tested for their fungicidal activity against major agricultural diseases like rice sheath blight, suggesting potential agricultural applications (Chen, Li, & Han, 2000).
Local Anesthetic Properties
- Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related structurally to the compound in focus, have demonstrated significant local anesthetic activity (Saxena, Singh, Agarwal, & Mehra, 1984).
Ionic Liquids Formation
- Methyl thiazole, closely related to the compound , can be transformed into ionic liquids which can promote certain chemical reactions like the benzoin condensation (Davis & Forrester, 1999).
Urease Inhibition
- Compounds like 4-chloro-N-(substituted-phenyl)butanamides, structurally related to 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, have been studied as potent urease inhibitors, indicating potential therapeutic applications (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
CDK2 Inhibition
- N-(5-Bromo-1,3-thiazol-2-yl)butanamide, similar to the compound of interest, was found to be an active inhibitor of CDK2, a protein kinase involved in cell cycle regulation, indicating its potential in cancer therapy (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).
Antibacterial and Antifungal Activities
- Mannich base derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, demonstrating moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-inflammatory and Analgesic Activities
- Thiadiazolidine derivatives have shown significant anti-inflammatory and analgesic properties in pharmacological screenings, suggesting their potential in pain and inflammation management (Pandeya, Naik, Singh, & Singh, 1991).
Chemical Sensing Applications
- Complexes containing 1,3,4-thiadiazole have been used in the development of sensitive ion-selective electrodes, demonstrating potential in analytical chemistry (Chai, Yuan, Xu, Xu, Dai, & Jiang, 2004).
Propriétés
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHGGCMBSRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398976 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
CAS RN |
392244-44-9 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
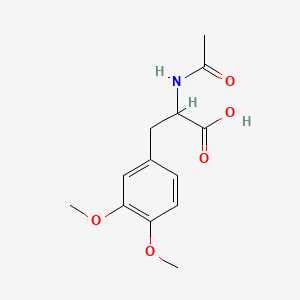


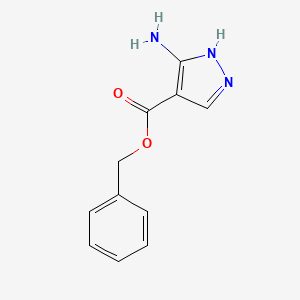
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
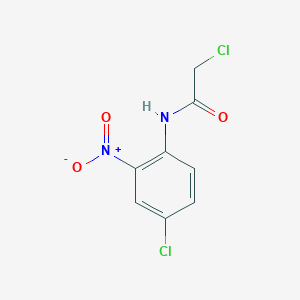
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)

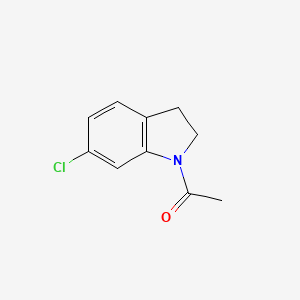

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)